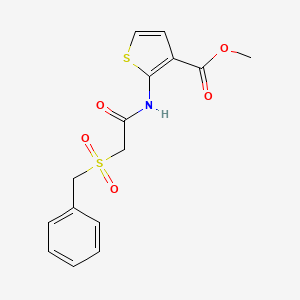

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(2-benzylsulfonylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-8-22-14(12)16-13(17)10-23(19,20)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGOBZVOHZTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-3-carboxylic acid with benzylsulfonyl acetamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate

- Methyl 2-(2-(methylsulfonyl)acetamido)thiophene-3-carboxylate

- Methyl 2-(2-(ethylsulfonyl)acetamido)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for stronger enzyme inhibition compared to its analogs with simpler sulfonyl groups.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is a complex organic compound known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is classified under thiophene derivatives. Its structural uniqueness arises from the presence of a sulfonyl group attached to a benzyl moiety, which enhances its lipophilicity and biological activity. The compound can be synthesized through various organic reactions, typically involving the condensation of thiophene-3-carboxylic acid with benzylsulfonyl acetamide, followed by esterification with methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This feature is particularly relevant in the development of enzyme inhibitors for therapeutic applications.

- Protein Binding : The thiophene ring facilitates π-π stacking interactions, enhancing binding affinity to certain proteins.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It has demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in various diseases, including diabetes and cancer. In particular, it has shown promise as a selective inhibitor of PTP1B, which plays a role in insulin signaling .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate | Similar core structure | Moderate enzyme inhibition | 40 |

| Methyl 2-(2-(methylsulfonyl)acetamido)thiophene-3-carboxylate | Simplified sulfonyl group | Low antimicrobial activity | >100 |

The presence of the benzyl group in this compound enhances its lipophilicity and binding affinity, resulting in superior biological activity compared to its analogs.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate? Methodological Answer: The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Reacting a thiophene-3-carboxylate precursor (e.g., methyl 2-aminothiophene-3-carboxylate) with a benzylsulfonyl-acetic acid derivative.

Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to form the acetamido linkage .

Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

Key solvents: DMF or DMSO for solubility; catalysts like triethylamine for pH control .

Advanced Q2: How can reaction conditions be optimized to improve yield and purity? Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions (e.g., sulfonate hydrolysis) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactant solubility but may require post-reaction removal via aqueous workup.

- Catalyst Screening : Testing alternatives to DCC (e.g., HATU) improves coupling efficiency. Monitor reaction progress via TLC or HPLC .

Structural Characterization

Basic Q3: What analytical techniques are used to confirm the compound’s structure? Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., benzylsulfonyl protons at δ 4.2–4.5 ppm; thiophene ring protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 382.05) .

- IR Spectroscopy : Peaks at 1680 cm (C=O stretch) and 1320 cm (S=O stretch) validate key groups .

Advanced Q4: How can spectral data contradictions (e.g., unexpected peaks in NMR) be resolved? Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers of the acetamido group) causing splitting .

- 2D NMR Techniques : HSQC and HMBC maps clarify connectivity ambiguities.

- X-ray Crystallography : Resolves stereochemical uncertainties in the thiophene ring or sulfonyl group .

Reactivity and Functionalization

Basic Q5: What chemical modifications can be performed on this compound? Methodological Answer:

- Nucleophilic Substitution : The benzylsulfonyl group reacts with amines (e.g., piperidine) to form sulfonamides.

- Electrophilic Aromatic Substitution : Bromination at the thiophene ring’s 5-position using NBS .

- Ester Hydrolysis : Treat with NaOH/EtOH to convert the methyl ester to a carboxylic acid for further coupling .

Advanced Q6: How can regioselectivity challenges in thiophene functionalization be addressed? Methodological Answer:

- Directing Group Strategy : The acetamido group directs electrophiles to the 5-position of the thiophene. Use Lewis acids (e.g., FeCl) to enhance selectivity .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps (e.g., Fukui indices) .

Biological Activity and Mechanisms

Basic Q7: What are the hypothesized biological targets of this compound? Methodological Answer:

- Enzyme Inhibition : The sulfonyl group interacts with serine proteases (e.g., thrombin) via hydrogen bonding to active-site residues .

- Anti-inflammatory Activity : Thiophene derivatives modulate COX-2 or NF-κB pathways; validate via ELISA or Western blot .

Advanced Q8: How can structure-activity relationships (SAR) be studied to enhance target affinity? Methodological Answer:

- Analog Synthesis : Replace benzylsulfonyl with substituted aryl groups (e.g., 4-NO-phenyl) to test electronic effects.

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target enzymes (e.g., PDB: 1ETS). Correlate docking scores with IC values from enzyme assays .

Stability and Solubility

Basic Q9: What are the stability profiles of this compound under varying pH conditions? Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC. Stability is highest at pH 6–8 due to reduced ester hydrolysis .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photodegradation (λ~270 nm) .

Advanced Q10: How can solubility be improved for in vivo studies? Methodological Answer:

- Prodrug Design : Convert the methyl ester to a PEGylated ester for aqueous solubility.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation. Characterize with DLS and TEM .

Data Interpretation and Reproducibility

Advanced Q11: How should contradictory results in enzyme inhibition assays be analyzed? Methodological Answer:

- Control Experiments : Verify enzyme activity with a known inhibitor (e.g., aspirin for COX-2).

- Statistical Analysis : Use ANOVA to assess batch-to-batch variability (e.g., purity differences >95% vs. 90%).

- Assay Optimization : Test buffer additives (e.g., 1% BSA) to reduce nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.